

FT-IR and mass spectrometry analysis of 8-Acetyl-7-hydroxy-4-methylcoumarin

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Compound of Interest

Compound Name: 8-Acetyl-7-hydroxy-4-methylcoumarin

Cat. No.: B1234970

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An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of **8-Acetyl-7-hydroxy-4-methylcoumarin**

Introduction

8-Acetyl-7-hydroxy-4-methylcoumarin is a derivative of coumarin, a class of heterocyclic compounds widely found in natural products and synthesized for various applications, including pharmaceuticals and fluorescent dyes.[1] The precise characterization of its molecular structure is paramount for its application in research and drug development. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) are fundamental tools for elucidating and confirming the chemical structure of this compound. This guide provides a detailed overview of the analytical methodologies and data interpretation for the characterization of **8-Acetyl-7-hydroxy-4-methylcoumarin**.

Molecular Structure and Properties

- Chemical Formula: $C_{12}H_{10}O_4$ [2]
- Molecular Weight: 218.2054 g/mol [2]
- IUPAC Name: 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one[2]
- CAS Registry Number: 2555-29-5[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrations of bonds within the molecule correspond to specific energy levels, resulting in a unique spectral fingerprint.

Experimental Protocol

A common and effective method for preparing solid samples for FT-IR analysis is the potassium bromide (KBr) pellet technique.^[3]

- **Sample Preparation:** A small amount of **8-Acetyl-7-hydroxy-4-methylcoumarin** is finely ground with dried KBr powder.^[3]
- **Pellet Formation:** The mixture is then compressed into a thin, transparent disc using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer, such as a BRUKER, TENSOR-27 or a SHIMADZU-FTIR-8400.^[3] The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

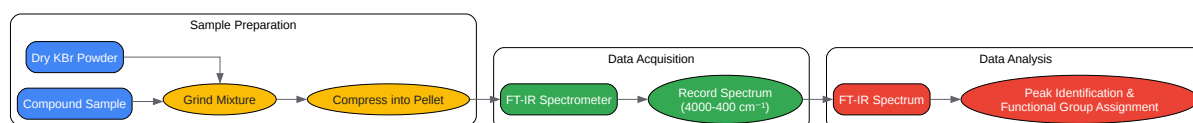
Data Presentation: Characteristic FT-IR Peaks

The FT-IR spectrum of **8-Acetyl-7-hydroxy-4-methylcoumarin** exhibits several characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Reference
~3154	O-H Stretching	Hydroxyl (-OH)	[3]
~2928	C-H Stretching	Methyl (-CH ₃)	[3]
~1712	C=O Stretching	Acetyl Carbonyl (-COCH ₃)	[3]
~1682	C=O Stretching	Lactone Carbonyl (Coumarin Ring)	
1614	C=C Stretching	Aromatic Ring	[3]
1274	C-O-C Stretching	Ether (Coumarin Ring)	[3]

Note: The exact peak positions can vary slightly depending on the specific experimental conditions and the physical state of the sample.

General Workflow for FT-IR Analysis



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Caption: General experimental workflow for FT-IR analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide

information about its structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a common method used for the analysis of coumarin derivatives.[2][4]

Experimental Protocol

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC) for separation and purification.[4]
- **Ionization:** In the ion source, high-energy electrons bombard the sample molecules, causing them to ionize and form a molecular ion ($M^{+\bullet}$) and various fragment ions.
- **Mass Analysis:** The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole time-of-flight).
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum.

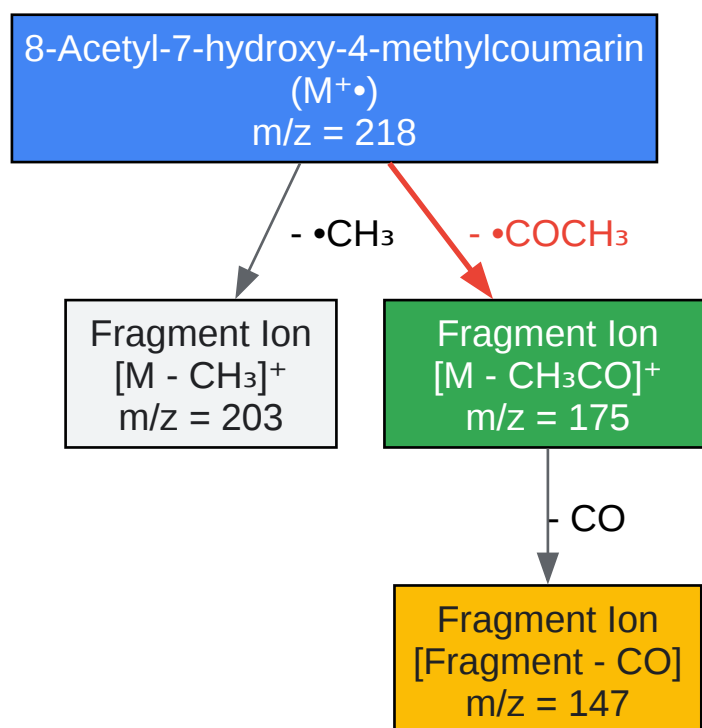
Data Presentation: Key Mass Spectrum Peaks

The mass spectrum provides the molecular weight and structural fragments of the compound.

m/z Value	Ion	Description	Reference
218	$[C_{12}H_{10}O_4]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)	[2]
203	$[M - CH_3]^+$	Loss of a methyl radical	Inferred
175	$[M - CH_3CO]^+$	Loss of an acetyl radical	Inferred
147	$[M - CH_3CO - CO]^+$	Subsequent loss of carbon monoxide	[5]
118	[Fragment]	Loss of CO from the pyrone ring is a typical fragmentation for coumarins	[4]

Proposed Fragmentation Pathway

The fragmentation of coumarins under electron ionization typically involves the initial loss of carbon monoxide (CO) from the pyrone ring.[4][5] For **8-Acetyl-7-hydroxy-4-methylcoumarin**, fragmentation is likely initiated by cleavage of the acetyl group followed by characteristic losses from the coumarin core.



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Caption: Proposed EI fragmentation pathway for the title compound.

Conclusion

The combined application of FT-IR and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of **8-Acetyl-7-hydroxy-4-methylcoumarin**. FT-IR analysis validates the presence of key functional groups—hydroxyl, acetyl carbonyl, lactone carbonyl, and the aromatic system—while mass spectrometry confirms the molecular weight and offers insight into the molecular stability and fragmentation behavior. These analytical techniques are indispensable for quality control, structural elucidation, and advancing the research and development of coumarin-based compounds.

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